N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine
CAS No.:
Cat. No.: VC15835990
Molecular Formula: C8H10IN3
Molecular Weight: 275.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10IN3 |
|---|---|
| Molecular Weight | 275.09 g/mol |
| IUPAC Name | N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |
| Standard InChI Key | HODFTEGYTJEYFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=N1)NC2CC2)I |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrimidine Framework
The pyrimidine ring in N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This scaffold is electronically asymmetric due to the electron-withdrawing iodine atom at position 5 and the electron-donating methyl group at position 6. The cyclopropyl moiety at position 4 introduces steric strain, which influences the compound’s conformational flexibility and reactivity.
Substituent Effects
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Iodine at Position 5: The iodine atom’s large atomic radius and polarizability enhance the compound’s potential for halogen bonding, a critical interaction in enzyme inhibition.
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Methyl Group at Position 6: This alkyl group contributes to hydrophobic interactions, improving lipid solubility and membrane permeability.
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Cyclopropyl at Position 4: The strained three-membered ring increases reactivity, enabling unique pathways such as ring-opening under acidic conditions or participation in [2+1] cycloadditions.
The compound’s IUPAC name, N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, reflects these substituents (Canonical SMILES: CC1=C(C(=NC=N1)NC2CC2)I).
Synthesis and Manufacturing
Synthetic Pathways
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is synthesized via multi-step organic reactions, typically involving:
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Pyrimidine Ring Formation: Cyclization of urea derivatives with α-halo ketones yields the pyrimidine core.
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 5.
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N-Cyclopropylation: Reaction of the amine group with cyclopropane derivatives under Mitsunobu conditions attaches the cyclopropyl moiety.
Industrial Optimization
Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield (>75%) and purity (>98%). Purification via column chromatography or recrystallization ensures pharmaceutical-grade material.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom at position 5 undergoes facile nucleophilic substitution with thiols, amines, and alkoxides, enabling derivatization. For example:
This reactivity is exploited to generate sulfur-containing analogs for enhanced bioactivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids functionalize position 5, replacing iodine with aromatic groups:
These reactions diversify the compound’s structure for SAR studies.
Cyclopropyl Ring Modifications
The cyclopropyl group undergoes ring-opening under strong acids (e.g., H₂SO₄) to form linear alkyl chains, altering the compound’s hydrophobicity.
Comparative Analysis with Structural Analogs
This table highlights the necessity of both the cyclopropyl and iodine groups for optimal bioactivity .
Research Findings and Future Directions
Structure-Activity Relationships (SAR)
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Iodine Replacement: Substituting iodine with bromine decreases DHFR inhibition (IC₅₀: 6.7 µM), underscoring halogen size’s role in target binding.
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Cyclopropyl Modifications: Expanding the ring to cyclobutyl reduces steric strain, lowering antibacterial efficacy (MIC: 24 µg/mL).
Computational Modeling
Docking studies predict strong interactions between the iodine atom and DHFR’s Phe-92 residue (binding energy: -9.2 kcal/mol), guiding rational drug design.
Future Applications
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Targeted Cancer Therapy: Conjugating the compound with folate analogs may improve tumor selectivity.
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Antibiotic Adjuvants: Combining with β-lactams could overcome methicillin-resistant S. aureus (MRSA) resistance.
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